molecular formula C11H11F3O B12635767 1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene CAS No. 921610-66-4

1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene

Cat. No.: B12635767
CAS No.: 921610-66-4
M. Wt: 216.20 g/mol
InChI Key: ZWXUNLZVZRRDGY-UHFFFAOYSA-N
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Description

1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a methoxyprop-1-en-1-yl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene typically involves several steps:

    Synthetic Routes: The preparation often starts with the formation of the methoxyprop-1-en-1-yl group, which can be achieved through the reaction of propene with methanol under acidic conditions. The trifluoromethyl group can be introduced via electrophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product yield. Catalysts such as Lewis acids may be used to facilitate the reactions.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents, leading to the formation of halogenated, nitrated, or sulfonated derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.

    Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and function.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation and cell proliferation, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-Methoxy-4-(1-propyn-1-yl)benzene and 1-Methoxy-1-propene share structural similarities but differ in their functional groups and chemical properties.

    Uniqueness: The presence of both the methoxyprop-1-en-1-yl and trifluoromethyl groups in this compound imparts unique reactivity and stability, making it valuable for specific applications in research and industry.

Properties

CAS No.

921610-66-4

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1-(3-methoxyprop-1-enyl)-3-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3O/c1-15-7-3-5-9-4-2-6-10(8-9)11(12,13)14/h2-6,8H,7H2,1H3

InChI Key

ZWXUNLZVZRRDGY-UHFFFAOYSA-N

Canonical SMILES

COCC=CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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